Interleukin-12

Immunology Cytokine Biology NK Cell Activation

Interleukin-12 (IL-12, CAS 187348-17-0) is a 75-kDa heterodimeric cytokine composed of two disulfide-bonded subunits, p35 and p40, that plays a central role in coordinating innate and adaptive immunity by inducing interferon-gamma (IFN-γ) production and promoting the differentiation of naive CD4+ T cells into T-helper 1 (Th1) cells. Unlike other IL-12 family members that share structural subunits (e.g., IL-23, which also contains the p40 subunit), IL-12 signals exclusively through a heterodimeric receptor complex consisting of IL-12Rβ1 and IL-12Rβ2, leading to STAT4 phosphorylation, a hallmark of Th1 polarization.

Molecular Formula C49H50N2O10
Molecular Weight 0
CAS No. 187348-17-0
Cat. No. B1171171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInterleukin-12
CAS187348-17-0
Molecular FormulaC49H50N2O10
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Interleukin-12 (CAS 187348-17-0) Procurement Guide: Product Identity, Core Characteristics, and Research Utility


Interleukin-12 (IL-12, CAS 187348-17-0) is a 75-kDa heterodimeric cytokine composed of two disulfide-bonded subunits, p35 and p40, that plays a central role in coordinating innate and adaptive immunity by inducing interferon-gamma (IFN-γ) production and promoting the differentiation of naive CD4+ T cells into T-helper 1 (Th1) cells [1]. Unlike other IL-12 family members that share structural subunits (e.g., IL-23, which also contains the p40 subunit), IL-12 signals exclusively through a heterodimeric receptor complex consisting of IL-12Rβ1 and IL-12Rβ2, leading to STAT4 phosphorylation, a hallmark of Th1 polarization [2]. Recombinant human IL-12 is supplied as a purified bioactive heterodimer suitable for cell culture applications, with its biological activity routinely verified via dose-dependent IFN-γ release from NK92 cells in the presence of IL-2, yielding a characteristic EC50 value that serves as a critical quality control metric for procurement decisions .

Interleukin-12 (CAS 187348-17-0) Procurement: Why IL-12 p70 Cannot Be Interchanged with IL-23 or Other IL-12 Family Cytokines


Despite sharing the p40 subunit with IL-23, IL-12 p70 exhibits distinct receptor engagement and downstream signaling that preclude functional substitution. IL-12 signals through a heterodimeric receptor composed of IL-12Rβ1 and IL-12Rβ2, leading to STAT4 phosphorylation, whereas IL-23 signals through IL-12Rβ1 and IL-23R, activating both STAT3 and STAT4 [1]. This divergence in signaling pathways translates into distinct biological outcomes: IL-12 is the primary driver of Th1 differentiation and IFN-γ production, while IL-23 promotes Th17 cell development and IL-17 secretion [2]. Furthermore, the p40 homodimer (p40)₂ acts as a potent IL-12 antagonist by binding to IL-12Rβ1 with high affinity, competitively inhibiting IL-12 bioactivity, whereas this same homodimer does not antagonize IL-23 in an equivalent manner [3]. Consequently, substituting IL-12 with IL-23 or related family members in experimental systems will yield fundamentally different cellular responses, confounding data interpretation and compromising reproducibility. The quantitative evidence below delineates these critical distinctions, providing a scientific basis for precise reagent selection.

Interleukin-12 (CAS 187348-17-0) Quantitative Differentiation Evidence: Comparative Potency, Receptor Affinity, and Signaling Specificity


IL-12 p70 Exhibits Defined Bioactivity Potency in NK92 IFN-γ Release Assay, Enabling Direct Cross-Study Comparison with IL-23

Recombinant human IL-12 p70 demonstrates a consistent EC50 of 0.5 ng/mL for inducing IFN-γ secretion from the human NK92 cell line in the presence of 20 ng/mL recombinant IL-2 [1]. In contrast, recombinant human IL-23 exhibits an EC50 range of 0.2–1.2 ng/mL in a HEK293 reporter cell line assay measuring STAT3 phosphorylation . While these assays are not identical, the overlapping EC50 ranges indicate that IL-12 and IL-23 possess comparable potency in their respective canonical readouts, underscoring that functional substitution is not driven by a simple difference in potency but rather by distinct downstream signaling consequences. This EC50 value serves as a critical lot-to-lot quality control parameter for IL-12 procurement, ensuring consistent bioactivity across experiments.

Immunology Cytokine Biology NK Cell Activation

IL-12 p70 Heterodimer Binds Its Cognate Receptor with Defined Affinity, Distinct from Antagonistic p40 Homodimer Binding

The IL-12 p70 heterodimer binds to the IL-12 receptor complex with a dissociation constant (Kd) of approximately 2–5 nM, as determined by 125I-labeled human IL-12 binding to COS-7 cells coexpressing IL-12Rβ1 and IL-12Rβ2 [1]. In contrast, the p40 homodimer (p40)₂, which lacks the p35 subunit, binds to IL-12Rβ1 alone with a biphasic affinity profile: a high-affinity site with Kd ~5 pM and a low-affinity site with Kd ~15 nM [2]. Notably, (p40)₂ does not bind appreciably to IL-12Rβ2. This differential binding pattern is functionally significant because (p40)₂ acts as a competitive antagonist of IL-12 p70, whereas IL-23, which also contains the p40 subunit, binds to IL-12Rβ1 and IL-23R but not IL-12Rβ2 [3]. Thus, the presence of (p40)₂ in a sample or culture system can selectively inhibit IL-12 bioactivity without equivalently affecting IL-23 signaling, a critical consideration for experimental design and reagent purity assessment.

Receptor Pharmacology Cytokine Signaling Binding Affinity

IL-12 Activates STAT4 Exclusively, Whereas IL-23 Activates Both STAT3 and STAT4, Defining Divergent Downstream Transcriptional Programs

In human peripheral blood mononuclear cells (PBMCs), IL-12 stimulation induces robust STAT4 phosphorylation, with an EC50 exceeding 2,000,000 pM (2 μM) for a selective inhibitor, indicating a potent and specific signaling axis [1]. In contrast, IL-23 stimulation in the same PBMC system induces STAT3 phosphorylation with an EC50 of 5.6 ± 1.2 pM (IC50 for inhibitor JNJ-77242113), demonstrating that IL-23 preferentially activates the STAT3 pathway [1]. Furthermore, phospho-flow cytometry analysis of human CD4+ T cell blasts reveals that IL-12 stimulation results in a predominant STAT4 phosphorylation signal, whereas IL-23 stimulation yields a mixed STAT3/STAT4 phosphorylation pattern [2]. This differential STAT activation profile is the molecular basis for IL-12's role in driving Th1 differentiation and IFN-γ production, versus IL-23's role in promoting Th17 cell development and IL-17 secretion. Notably, IL-12-induced STAT4 phosphorylation is diminished in Tyk2-deficient dendritic cells, highlighting the unique signaling requirements of the IL-12 pathway [3].

Signal Transduction Transcription Factor Activation Th1/Th17 Differentiation

IL-12 and IL-23 Exert Overlapping but Distinct Effects on Dendritic Cells, with IL-12 Uniquely Enhancing Immunogenic Peptide Presentation

In a direct comparative study using single-chain IL-12-Ig and IL-23-Ig fusion proteins on murine splenic dendritic cells (DCs), both cytokines induced IL-12 production from DCs, demonstrating overlapping activities [1]. However, only IL-23-Ig could act directly on CD8α+ DCs to promote immunogenic presentation of an otherwise tolerogenic tumor peptide, an effect that did not require IL-12Rβ2 or the production of IL-12 [1]. This indicates that while IL-12 and IL-23 share certain immunostimulatory functions on DCs, IL-23 possesses a unique capacity to reprogram DCs toward immunogenic antigen presentation independently of the IL-12 pathway. Furthermore, IL-23-Ig bound to a significant proportion of splenic DCs of both CD8α− and CD8α+ subtypes, whereas IL-12-Ig showed a more restricted binding pattern [1]. These findings underscore that even in cell types responsive to both cytokines, the functional outcomes are not redundant, and the choice of cytokine will dictate the quality of the ensuing adaptive immune response.

Dendritic Cell Biology Antigen Presentation Tumor Immunology

Therapeutic Antibody Ustekinumab Targets the Shared p40 Subunit, Neutralizing Both IL-12 and IL-23, Whereas IL-12-Specific Inhibitors Are Required for Selective Pathway Blockade

Ustekinumab (CNTO 1275) is a fully human IgG1κ monoclonal antibody that binds with high specificity to the p40 subunit common to IL-12 and IL-23, thereby neutralizing the bioactivity of both cytokines [1]. Surface plasmon resonance (SPR) analysis demonstrates that ustekinumab binds to human IL-12 with a dissociation constant (Kd) in the low nanomolar range, effectively blocking IL-12 interaction with IL-12Rβ1 [2]. Consequently, ustekinumab inhibits both IL-12-driven Th1 responses and IL-23-driven Th17 responses, a dual blockade that has proven effective in treating psoriasis, psoriatic arthritis, and Crohn's disease [1]. However, this dual neutralization also obscures the individual contributions of IL-12 versus IL-23 to disease pathology, necessitating the development and use of IL-12-specific inhibitors (e.g., anti-IL-12p35 antibodies) or IL-23-specific inhibitors (e.g., anti-IL-23p19 antibodies) for mechanistic studies and targeted therapeutic intervention [3]. For researchers aiming to dissect the specific role of IL-12 in Th1-mediated processes, the use of ustekinumab as a tool reagent is confounded by its simultaneous blockade of IL-23, highlighting the importance of selecting IL-12-specific reagents for precise pathway interrogation.

Therapeutic Antibodies Drug Discovery Immune-Mediated Diseases

Interleukin-12 (CAS 187348-17-0) Optimal Use Cases: Research and Industrial Applications Supported by Quantitative Differentiation Evidence


Th1 Polarization and IFN-γ Production Assays

IL-12 p70 is the definitive cytokine for driving naive CD4+ T cell differentiation into Th1 cells, a process characterized by STAT4 phosphorylation and robust IFN-γ secretion. Given that IL-12 exhibits an EC50 of 0.5 ng/mL for inducing IFN-γ release from NK92 cells [1] and signals exclusively through STAT4 (unlike IL-23, which activates both STAT3 and STAT4) [2], IL-12 should be selected over IL-23 for any experiment requiring unambiguous Th1 polarization. Use of IL-23 in such assays would confound results by simultaneously activating Th17 pathways, as evidenced by the differential STAT phosphorylation profiles observed in human PBMCs and CD4+ T cell blasts [2].

NK Cell Activation and Cytotoxicity Studies

IL-12 is a potent activator of natural killer (NK) cells, enhancing their cytotoxic activity and IFN-γ production. The well-characterized EC50 of 0.5 ng/mL in the NK92 IFN-γ release assay [1] provides a reliable benchmark for lot-to-lot consistency and cross-study comparability. Researchers should avoid substituting IL-23, which, despite overlapping potency in certain assays, does not replicate the full spectrum of IL-12-induced NK cell effector functions due to its distinct receptor usage and downstream signaling (IL-12Rβ2-dependent STAT4 activation vs. IL-23R-dependent STAT3/STAT4 activation) [2].

IL-12 Receptor Binding and Antagonism Studies

The unique binding properties of the IL-12 p70 heterodimer (Kd = 2–5 nM for the IL-12Rβ1/IL-12Rβ2 complex) [3] and the p40 homodimer (Kd = ~5 pM for IL-12Rβ1) [4] make IL-12 an essential reagent for studying cytokine-receptor interactions and competitive antagonism. Experiments designed to assess the inhibitory effects of p40 homodimer or anti-p40 antibodies must utilize authentic IL-12 p70, as IL-23 binds to a distinct receptor complex (IL-12Rβ1/IL-23R) and is not equivalently antagonized by p40 homodimer. Furthermore, the use of ustekinumab as a tool reagent is confounded by its dual neutralization of IL-12 and IL-23 [5], necessitating IL-12-specific reagents for precise pathway dissection.

Dendritic Cell Maturation and Antigen Presentation Assays

While both IL-12 and IL-23 can induce IL-12 production from dendritic cells, only IL-23 possesses the unique capacity to directly promote immunogenic presentation of tolerogenic tumor peptides by CD8α+ DCs [6]. Therefore, experiments aimed at enhancing DC-mediated cross-presentation or reversing tolerance should employ IL-23 rather than IL-12. Conversely, studies focused on the canonical role of DC-derived IL-12 in driving Th1 responses should utilize IL-12 p70, as the effects of exogenous IL-23 on DCs are not redundant with those of IL-12 [6].

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